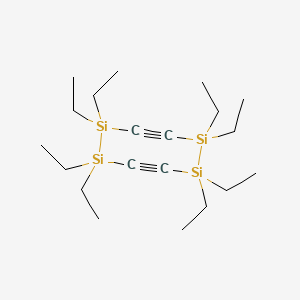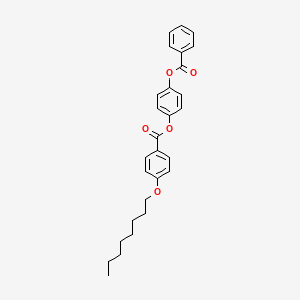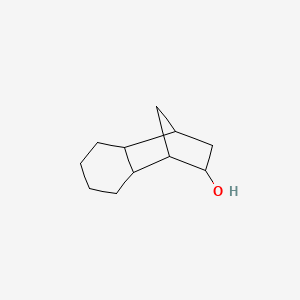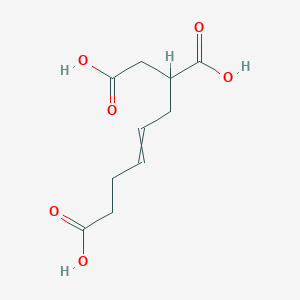
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is a complex organic compound belonging to the quinolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and various reagents to introduce the chloro, ethyl, and methoxy groups. Common synthetic routes may involve:
Nitration and Reduction: Starting with a substituted aniline, nitration followed by reduction can introduce the amino group.
Cyclization: The amino group can then undergo cyclization with appropriate reagents to form the quinolinone core.
Substitution Reactions: Introduction of chloro, ethyl, and methoxy groups through substitution reactions using reagents like thionyl chloride, ethyl iodide, and methanol under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may yield fully or partially reduced products.
科学的研究の応用
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in research to understand its interactions with biological targets and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
作用機序
The mechanism of action of 2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-hydroxyphenyl)-
- **2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methylphenyl)-
Uniqueness
2(1H)-Quinolinone, 4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methoxy group on the phenyl ring, for example, can influence its electronic properties and interactions with biological targets.
特性
CAS番号 |
138617-00-2 |
|---|---|
分子式 |
C19H18ClNO3 |
分子量 |
343.8 g/mol |
IUPAC名 |
4-chloro-1-ethyl-7-methoxy-3-(4-methoxyphenyl)quinolin-2-one |
InChI |
InChI=1S/C19H18ClNO3/c1-4-21-16-11-14(24-3)9-10-15(16)18(20)17(19(21)22)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 |
InChIキー |
BLAKLFQFYLDCAC-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


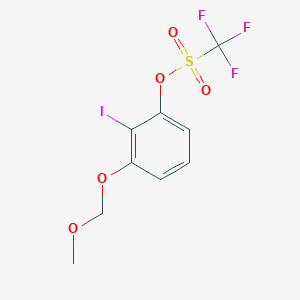

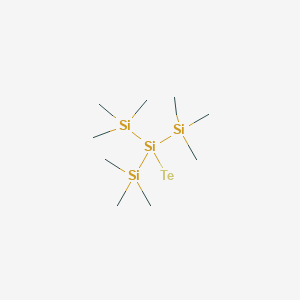

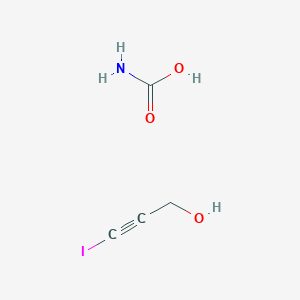
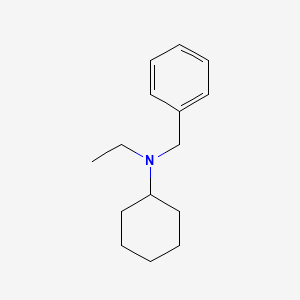

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
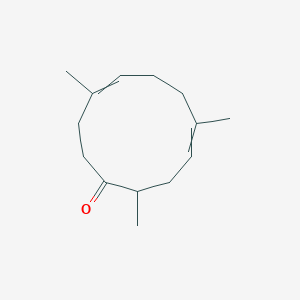
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
